Cas no 112953-11-4 (UCN 01)

UCN 01 structure
UCN 01 structure
Product Name:UCN 01
CAS 번호:112953-11-4
MF:C28H26N4O4
메가와트:482.530446529388
MDL:MFCD26960886
CID:158535
PubChem ID:24724639
Update Time:2025-04-19

UCN 01 화학적 및 물리적 성질

이름 및 식별자

    • 9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one,2,3,10,11,12,13-hexahydro-3-hydroxy-10-methoxy-9-methyl-11-(methylamino)-,(3R,9S,10R,11R,13R)-
    • 9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one,2,3,10,1...
    • 9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one,2,3,10,11,12,13-hexahydro-3-hydroxy-10-
    • ANTIBIOTIC UCN-01
    • UCN-01
    • 1okz
    • UNC 01
    • KW-2401
    • KRX-0601
    • NSC 638850
    • 7-hydroxystaurosporine
    • (5S,6R,7R,9R,16R)-16-Hydroxy-6-methoxy-5-methyl-7-(methylamino)-6,7,8,9,15,16-hexahydro-17-oxa
    • (9S)-2,3,10,11,12,13-Hexahydro-3α-hydroxy-10α-methoxy-9-methyl-11α-methylamino-9β,13β-epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one
    • 9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lM]pyrrolo[3,4-j][1,7]benzodiazonin-1-one, 2,3,10,11,12,13-hexahydro-3-hydroxy-10-Methoxy-9-Methyl-11-(MethylaMino)-, (3R,9S,10R,11R,13R)-
    • 9,13-EPOXY-1H,9H-DIINDOLO(1,2,3-GH:3',2',1'-LM)PYRROLO(3,4-J)(1,7)BENZODIAZONIN-1-ONE, 2,3,10,11,12,13-HEXAHYDRO-3-HYDROXY-10-METHOXY-9-METHYL-11-(METHYLAMINO)-, (3R,9S,10R,11R,13R)-
    • UCN-02
    • NSC-638850
    • 2,10,11,12,13-Hexahydro-3-hydroxy-10-methoxy-9-methyl- 11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]-benzodiazonin-1-one
    • KRX0601
    • BDBM17054
    • NS00069271
    • 112953-11-4
    • AKOS030230764
    • 7-Hydroxystaurosporine [WHO-DD]
    • 9,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo [3,4-j][1,7]-benzodiazonin-1-one, 2,3,10,11,12,13- hexahydro-3-hydroxy-10-methoxy-9-methyl- 11-(methylamino)-, [3R-(3.alpha., 9.beta., 10.alpha.,11.alpha., 13.beta.)]-
    • 9,13-Epoxy-1H,9H-diindolo(1,2,3-gh:3',2',1'-lm)pyrrolo(3,4-j)(1,7)benzodiazonin-1-one, 2,3,10,11,12,13-hexahydro-3-hydroxy-10-methoxy-9-methyl-11-(methylamino)-, (3-alpha,9-beta,10-alpha,11-alpha,13-beta)-(+)-
    • DTXSID20150238
    • (5s,6r,7r,9r,16r)-16-hydroxy-6-methoxy-5-methyl-7-(methylamino)-6,7,8,9,15,16-hexahydro-5h,14h-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-14-one
    • SCHEMBL1551632
    • hydroxy-methoxy-methyl-(methylamino)[?]one
    • UNII-7BU5H4V94A
    • DB01933
    • NSC638850
    • CHEBI:221840
    • UCN01
    • (5S,6R,7R,9R,16R)-16-hydroxy-6-methoxy-5-methyl-7-(methylamino)-6,7,8,9,15,16-hexahydro-17-oxa-4b,9a,15-triaza-5,9-methanodibenzo[b,h]cyclonona[jkl]cyclopenta[e]-as-indacen-14(5H)-one
    • 7BU5H4V94A
    • (5S,6R,7R,9R,16R)-16-Hydroxy-6-methoxy-5-methyl-7-(methylamino)-6,7,8,9,15,16-hexahydro-17-oxa-4b,9a,15-triaza-5,9-methanodibenzo[b,h]cyclonona[jkl]cyclopenta[
    • (+)-UCN-01
    • GTPL7907
    • Q27074035
    • CHEMBL1236539
    • J-002880
    • Ucn 01
    • UCN
    • (2S,3R,4R,6R,18R)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one
    • 8,12-Epoxy-1H,8H-2,7b,12a-triazadibenzo(a,g)cyclonona(cde)triinden-1-one, 2,3,9,10,11,12-hexahydro-3-hydroxy-9-methoxy-8-methyl-10-(methylamino)-
    • NCI60_012974
    • PBCZSGKMGDDXIJ-HQCWYSJUSA-N
    • G91317
    • DTXCID5072729
    • UCN 01
    • MDL: MFCD26960886
    • 인치: 1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33)/t15-,18-,25-,27-,28+/m1/s1
    • InChIKey: PBCZSGKMGDDXIJ-HQCWYSJUSA-N
    • 미소: O1[C@@H]2C[C@H]([C@H]([C@@]1(C)N1C3C=CC=CC=3C3=C4[C@H](NC(C4=C4C5C=CC=CC=5N2C4=C13)=O)O)OC)NC

계산된 속성

  • 정밀분자량: 482.19500
  • 동위원소 질량: 482.195
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 8
  • 중원자 수량: 36
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 935
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 5
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 89.7A^2
  • 소수점 매개변수 계산 참조값(XlogP): 2.7

실험적 성질

  • 밀도: 1.63
  • 비등점: 705.7°Cat760mmHg
  • 플래시 포인트: 380.6°C
  • 굴절률: 1.827
  • 용해도: DMSO: >5mg/mL
  • PSA: 89.68000
  • LogP: 4.56460

UCN 01 보안 정보

  • WGK 독일:3
  • RTECS 번호:KC6600010
  • 저장 조건:2-8°C

UCN 01 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
U130615-100?g
UCN 01
112953-11-4
100μg
150.00 2021-07-15
TRC
U130615-500?g
UCN 01
112953-11-4
500?g
695.00 2021-07-15
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci5956-1mg
UCN-01
112953-11-4 98%
1mg
¥2187.00 2023-09-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
U138038-1mg
UCN 01
112953-11-4 ≥95% (HPLC)
1mg
¥2854.90 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-ED288-1mg
UCN-01
112953-11-4 ≥95% (HPLC)
1mg
¥5223.0 2022-02-28
TRC
U130615-1mg
UCN 01
112953-11-4
1mg
$1499.00 2023-05-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R022756-1mg
UCN 01
112953-11-4 ≥95%
1mg
¥2768 2024-05-26
eNovation Chemicals LLC
D761745-1mg
UCN-01
112953-11-4 95%
1mg
$500 2024-06-07
TRC
U130615-100μg
UCN 01
112953-11-4
100μg
$ 155.00 2022-06-02
TRC
U130615-500μg
UCN 01
112953-11-4
500μg
$ 720.00 2022-06-02

UCN 01 관련 문헌

추천 공급업체
TAIXING JOXIN BIO-TEC CO.,LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
TAIXING JOXIN BIO-TEC CO.,LTD.
Shanghai Pearlk Chemicals Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Joy Biotech Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Joy Biotech Ltd
Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Henan Dongyan Pharmaceutical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nanjing jingzhu bio-technology Co., Ltd.